Cinnamyl acetate

Overview

Description

It is characterized by a non-aromatic carbon-carbon double bond, which allows it to exist in both Z and E configurations . This compound naturally occurs in the fresh bark of cinnamon species, such as Cinnamomum zeylanicum Blume, and is known for its sweet, floral, and balsamic odor . Cinnamyl acetate is widely used as a flavoring agent in food products and as a fragrance ingredient in cosmetics and toiletries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl acetate can be synthesized through various methods. One common method involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst such as phosphoric acid or tosic acid . The reaction is typically carried out at temperatures ranging from 20°C to 45°C, with the cinnamyl alcohol being added dropwise over several hours . Another method involves the use of isopropenyl acetate and p-toluenesulfonic acid in dichloromethane or acetonitrile as solvents, with reaction times ranging from 16 to 36 hours .

Industrial Production Methods

Industrial production of this compound often involves the extraction of cinnamon oil from the bark of cinnamon trees, followed by rectification to separate high-purity this compound . This process typically involves controlling the temperature, reflux ratio, and vacuum degree to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cinnamic acid or cinnamaldehyde.

Reduction: Reduction of this compound can yield cinnamyl alcohol.

Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Cinnamic acid, cinnamaldehyde.

Reduction: Cinnamyl alcohol.

Substitution: Various substituted cinnamyl derivatives.

Scientific Research Applications

Flavoring and Fragrance

Cinnamyl acetate is extensively utilized in the food industry as a flavoring agent. Its sweet and fruity aroma makes it suitable for various products, including:

- Baked Goods : Enhances the flavor profile of bread and pastries.

- Confectionery : Used in candies and desserts.

- Animal Feed : Improves palatability for livestock .

In addition to food applications, this compound is prevalent in the cosmetic industry as a fragrance component in perfumes, lotions, and toiletries .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against various pathogens:

- Fungal Activity : At concentrations of 300 μg/mL, this compound showed antifungal effects against multiple strains .

- Bacterial Inhibition : It has been reported to possess antibacterial properties against specific bacteria, contributing to its use in preserving food products .

Therapeutic Potential

This compound's therapeutic applications are gaining attention due to its anti-inflammatory and antioxidant properties. Key findings include:

- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .

- Antioxidant Activity : The compound has been linked to antioxidant effects that may protect against oxidative stress-related diseases .

Insecticidal Properties

This compound also demonstrates insecticidal activity, particularly as a repellent against mosquito species such as Anopheles gambiae, making it useful for public health applications . Its presence in essential oils contributes to the natural pest control strategies.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of cinnamyl acetate involves its interaction with various molecular targets. For example, it has been shown to interact with ergosterol in fungal cell membranes, disrupting their integrity and leading to cell death . Additionally, this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Cinnamyl acetate is similar to other cinnamyl derivatives such as cinnamic acid, cinnamaldehyde, and cinnamyl alcohol . it is unique in its sweet, floral odor and its use as a flavoring and fragrance agent . Unlike cinnamic acid and cinnamaldehyde, this compound is less prone to oxidation and has a more stable ester functional group .

List of Similar Compounds

- Cinnamic acid

- Cinnamaldehyde

- Cinnamyl alcohol

- 2-methoxy-cinnamaldehyde

Biological Activity

Cinnamyl acetate, a compound derived from cinnamon oil, exhibits a range of biological activities that make it significant in both pharmacological and industrial applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is an ester formed from cinnamyl alcohol and acetic acid. It is characterized by its pleasant aroma and is commonly used in perfumery and flavoring. The compound is part of the larger family of cinnamyl derivatives, which are known for their diverse biological activities.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : this compound exhibits antibacterial, antifungal, and acaricidal properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi. For instance, at concentrations of 300 μg/mL, cinnamon essential oils containing this compound demonstrated antifungal activity against multiple strains .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, potentially through the modulation of inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro .

- Antioxidant Properties : this compound acts as an antioxidant, neutralizing free radicals and protecting cells from oxidative stress. This activity is crucial for its potential therapeutic applications in conditions associated with oxidative damage .

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells. It has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent .

The biological activities of this compound can be attributed to several mechanisms:

- Metabolism : Upon ingestion, this compound is hydrolyzed to cinnamyl alcohol by carboxylesterases. This metabolite can then be oxidized to cinnamaldehyde, which undergoes further biotransformation .

- Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle in cancer cells at the G0/G1 phase, leading to increased apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspases .

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes involved in inflammatory responses and microbial growth, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study evaluating the antifungal activity of cinnamon essential oils found that this compound contributed significantly to the inhibition of fungal growth at various concentrations .

- Research on diabetic nephropathy indicated that cinnamon oil (rich in this compound) provided protective effects against renal damage induced by alloxan in rats. Parameters such as fasting blood glucose levels and kidney histology showed significant improvement with treatment .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the comparative efficiencies of chemical versus enzymatic synthesis methods for cinnamyl acetate production?

- Methodological Answer : Chemical synthesis often employs catalytic etherification using nanocomposites like Ag–Pd@rutin, achieving high yields under controlled conditions (e.g., 24-hour reactions at 80°C) . Enzymatic approaches leverage benzyl alcohol acyltransferases in engineered E. coli, yielding 166.9 ± 6.6 mg/L via glucose-fed fermentation . Key differences lie in scalability (microbial systems) versus reaction specificity (nanocomposite catalysis).

Q. How is gas chromatography (GC) optimized for quantifying this compound in reaction mixtures?

- Methodological Answer : GC analysis uses a temperature gradient (130°C initial, ramped to 280°C at 20°C/min) with nitrogen carrier gas (0.4 MPa split ratio 1:1). Retention times for cinnamyl alcohol (3.8 min) and this compound (4.7 min) are critical for quantifying molar conversions . Sample preparation involves dilution in n-hexane and 0.25 µm filtration to avoid column contamination .

Q. What factors influence enzymatic conversion of cinnamyl alcohol to this compound under varying reaction conditions?

- Methodological Answer : Shaking vs. static incubation significantly affects enzyme-substrate interaction. For instance, shaking increases aeration but may denature heat-sensitive enzymes, while static conditions favor slower, stable conversions. Reaction progress is monitored via GC peak area ratios of substrate and product .

Advanced Research Questions

Q. How do catalytic nanocomposites enhance the O-allylation of this compound, and what characterization techniques validate their catalytic mechanisms?

- Methodological Answer : Ag–Pd@rutin nanocomposites catalyze etherification between this compound and phenols via synergistic metal interactions. X-ray photoelectron spectroscopy (XPS) with Al Kα radiation (900 µm² spot size) confirms oxidation states (e.g., Ag⁰/Pd⁰) and surface composition, while TEM/SEM reveals nanoparticle dispersion critical for activity . Reaction yields are validated by H/C-NMR .

Q. What computational strategies elucidate this compound's interaction with bacterial virulence proteins, and what stability metrics are critical?

- Methodological Answer : Molecular docking (AutoDock Vina) and 100-ns molecular dynamics (MD) simulations assess binding affinities to H. pylori virB4/virB9 proteins. Root-mean-square deviation (RMSD < 2 Å) and binding free energy (ΔG ≤ -7.5 kcal/mol) indicate stable complexes . Pharmacokinetic profiling via SwissADME predicts high gastrointestinal absorption (80%) but low skin permeability (log Kp -6.65 cm/s) .

Q. How do pharmacokinetic properties derived from in silico models inform this compound's drug-likeness?

- Methodological Answer : ADMETLab 2.0 analyses reveal 95.7% plasma protein binding and a volume of distribution (VD) of 1.739 L/kg, suggesting moderate tissue penetration. CYP450 inhibition assays show no interaction with major isoforms, reducing metabolic liability . These metrics prioritize oral over topical delivery in drug design .

Q. What experimental frameworks assess the bioactivity of this compound in entomological studies, particularly against invasive species?

- Methodological Answer : Fumigation assays with red imported fire ants (Solenopsis invicta) involve dose-response curves (0.13–1.5 mg/mL) of this compound. Electroantennography (EAG) quantifies antennal responses, while mortality rates are statistically validated via ANOVA/Tukey tests (p < 0.05) . GC-MS confirms compound purity pre-assay .

Q. How are novel phenylpropanoid derivatives of this compound synthesized, and what bioactivity profiles do they exhibit?

Properties

CAS No. |

21040-45-9 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

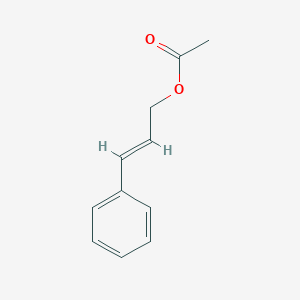

IUPAC Name |

[(Z)-3-phenylprop-2-enyl] acetate |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5- |

InChI Key |

WJSDHUCWMSHDCR-YVMONPNESA-N |

SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

Isomeric SMILES |

CC(=O)OC/C=C\C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

Appearance |

Oil |

boiling_point |

263.00 to 265.00 °C. @ 760.00 mm Hg |

density |

1.047-1.054 |

Key on ui other cas no. |

21040-45-9 103-54-8 |

physical_description |

Liquid Colorless liquid; [Sigma-Aldrich MSDS] Colourless to slightly yellow liquid, sweet, balsamic, floral odou |

solubility |

insoluble in water; soluble in oils miscible (in ethanol) |

Synonyms |

cinnamyl acetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.